Methyl 2-heptenoate
Overview
Description
“Methyl 2-heptenoate” is a chemical compound with the molecular formula C8H14O2 . It has an average mass of 142.196 Da and a monoisotopic mass of 142.099380 Da . It is also known by other names such as “(2E)-2-Hepténoate de méthyle” in French and “Methyl- (2E)-2-heptenoat” in German .
Molecular Structure Analysis
The molecular structure of “Methyl 2-heptenoate” consists of 8 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The structure can be represented as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
“Methyl 2-heptenoate” has a molecular formula of C8H14O2 . It has an average mass of 142.196 Da and a monoisotopic mass of 142.099380 Da .
Scientific Research Applications
A straightforward and efficient synthesis of 3-(pyrimidinyl)propanoates from levulinic acid
Methyl 2-heptenoate derivatives are utilized in the cyclocondensation reactions, leading to the formation of pyrimidine and pyrimidine-like derivatives, showcasing the chemical's role in synthesizing complex organic compounds (Flores et al., 2013).
Formal [4 + 1]- and [5 + 1]-annulation by an S(N)2-conjugate addition sequence
Research demonstrates that reactions involving methyl 2-heptenoate can yield highly substituted cyclopentane and cyclohexane derivatives, highlighting its potential in organic synthesis and chemical reactions (Tong et al., 2012).
Catalysis and XPS Aspects of Cu–Co Synergism in Cu1−xCoxFe2O4
The use of methyl 2-heptenoate in catalysis demonstrates its potential in methylation reactions, particularly in enhancing the production of certain chemical compounds (Mathew et al., 2002).
Advanced Organic Chemistry
Efficient Synthesis of New 1-(Alkyl(aryl))-5-(3,3,3-trihalo-2-oxopropylidene)pyrrolidin-2-ones
Methyl 2-heptenoate derivatives are involved in reactions with primary amines, leading to a series of compounds that have potential applications in advanced organic chemistry (Flores et al., 2008).
Sequential Ag-catalyzed carboxylative coupling/Ru-catalyzed cross-metathesis reactions
The compound plays a role in the synthesis of functionalized 2-alkynoates, indicating its importance in complex organic synthesis processes and its potential in creating novel organic molecules (Zhang et al., 2013).
Palladium-catalysed annulation of β-chloro-α,β-unsaturated esters
This study showcases the use of methyl 2-heptenoate in the synthesis of 2H-pyran-2-ones, underlining its utility in creating complex molecular structures (Hua & Tanaka, 2001).
Renewable Resources and Green Chemistry
From Renewable Levulinic Acid to a Diversity of 3-(Azol-3-yl)Propanoates
The study highlights the transformation of methyl 2-heptenoate derivatives into isoxazole and pyrazole derivatives, emphasizing the compound's role in the development of sustainable chemistry from renewable resources (Flores et al., 2014).
A New Synthesis Method of Methyl Jasmonate
Methyl 2-heptenoate is used in the multi-step synthesis of methyl jasmonate, a compound important in industrial processes, showcasing the versatility of methyl 2-heptenoate in practical and industrial applications (Yang et al., 2014).
properties
IUPAC Name |
methyl (E)-hept-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-6-7-8(9)10-2/h6-7H,3-5H2,1-2H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQDLHGWGKEQDS-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-heptenoate | |
CAS RN |
22104-69-4 | |
Record name | Methyl 2-heptenoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039872 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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